3-Amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid
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Overview
Description
3-Amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid is an organic compound with the molecular formula C11H13NO4 and a molecular weight of 223.23 g/mol . It is also known by its IUPAC name, 3-[4-(methoxycarbonyl)phenyl]-beta-alanine . This compound is characterized by the presence of an amino group, a methoxycarbonyl group, and a phenyl ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid typically involves the reaction of 4-(methoxycarbonyl)benzaldehyde with an appropriate amine under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and scalability . The use of automated systems and high-throughput screening can further optimize the production process, ensuring consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The methoxycarbonyl group can be reduced to yield alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted phenyl derivatives . These products can be further utilized in various chemical and industrial applications.
Scientific Research Applications
3-Amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 3-Amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxycarbonyl group can participate in esterification reactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid include:
- 3-Amino-3-[4-(carboxy)phenyl]propanoic acid
- 3-Amino-3-[4-(hydroxy)phenyl]propanoic acid
- 3-Amino-3-[4-(methyl)phenyl]propanoic acid
Uniqueness
What sets this compound apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications . The presence of both an amino group and a methoxycarbonyl group provides versatility in synthesis and functionalization, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
3-amino-3-(4-methoxycarbonylphenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-16-11(15)8-4-2-7(3-5-8)9(12)6-10(13)14/h2-5,9H,6,12H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQDNHGACHBBMQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(CC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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